NU 7026

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

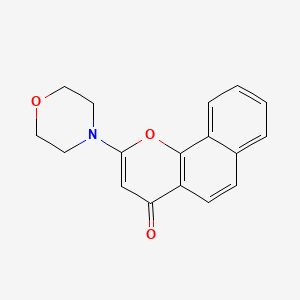

2-morpholin-4-ylbenzo[h]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c19-15-11-16(18-7-9-20-10-8-18)21-17-13-4-2-1-3-12(13)5-6-14(15)17/h1-6,11H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTZALUTXUZPSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432010 | |

| Record name | NU7026 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154447-35-5 | |

| Record name | 2-(4-Morpholinyl)-4H-naphtho[1,2-b]pyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154447-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Morpholin-4-yl)benzo(h)chromen-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154447355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NU7026 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NU-7026 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ7RQT66H6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NU 7026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NU 7026 is a potent and selective small molecule inhibitor of the DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) pathway for the repair of DNA double-strand breaks (DSBs). By competitively inhibiting the ATP-binding site of DNA-PK, this compound effectively abrogates the repair of DSBs, leading to a range of cellular consequences that are of significant interest in oncology research. This guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

Core Mechanism of Action: Inhibition of DNA-PK and the NHEJ Pathway

This compound functions as an ATP-competitive inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1][2] The inhibition of DNA-PK by this compound disrupts the NHEJ repair process, leading to the accumulation of unrepaired DSBs.[3] This, in turn, triggers a cascade of downstream cellular events, including cell cycle arrest and apoptosis.[4]

The selectivity of this compound for DNA-PK over other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, such as ATM (ataxia telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related), is a key feature of its pharmacological profile.[4] This specificity allows for the targeted disruption of the NHEJ pathway with minimal off-target effects on other crucial DNA damage response signaling cascades.

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action on the NHEJ pathway.

Quantitative Data

The potency and selectivity of this compound have been quantified in various in vitro assays. The following tables summarize key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (μM) | Selectivity vs. DNA-PK |

| DNA-PK | 0.23 | - |

| PI3K | 13 | ~60-fold |

| ATM | >100 | >435-fold |

| ATR | >100 | >435-fold |

| Data compiled from multiple sources.[4] |

Table 2: Cellular Effects of this compound in Combination with Other Agents

| Cell Line | Combination Agent | Effect | Potentiation Factor (PF50/PF90) |

| K562 (Leukemia) | Topoisomerase II poisons (e.g., mAMSA, idarubicin) | Increased growth inhibition | PF50: ~2-19 |

| CH1 (Ovarian Cancer) | Ionizing Radiation (3 Gy) | Radiosensitization | - |

| I83 (CLL) | Chlorambucil | Synergistic cytotoxicity | 3.5-fold sensitization |

| Data compiled from multiple sources.[2][4] |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

DNA-PK Kinase Assay

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against DNA-PK.

-

Reaction Setup : Prepare a reaction mixture containing DNA-PK enzyme, a specific peptide substrate, and DNA-PK activation buffer in a suitable kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).

-

Inhibitor Addition : Add varying concentrations of this compound (or vehicle control) to the reaction wells.

-

Initiation : Start the kinase reaction by adding ATP to a final concentration of ~150µM.

-

Incubation : Incubate the reaction at room temperature for 60 minutes.

-

Detection : Measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay. This involves a two-step process: first, deplete the remaining ATP, and second, convert the ADP to ATP and measure the subsequent light production with a luciferase/luciferin reaction.

-

Data Analysis : Calculate the percentage of kinase inhibition at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment with this compound and/or ionizing radiation, providing a measure of cell reproductive viability.[5][6][7]

-

Cell Seeding : Plate a known number of cells into 6-well plates and allow them to attach overnight.

-

Treatment : Treat the cells with the desired concentrations of this compound for a specified duration (e.g., 4 hours) prior to irradiation.

-

Irradiation : Expose the cells to varying doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy).

-

Incubation : Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 1-3 weeks to allow for colony formation.

-

Staining : Fix the colonies with a solution of 6% glutaraldehyde and stain with 0.5% crystal violet.

-

Colony Counting : Count the number of colonies containing at least 50 cells.

-

Data Analysis : Calculate the surviving fraction for each treatment condition relative to the untreated control and plot the data to generate survival curves.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle following treatment with this compound.[8][9]

-

Cell Treatment : Treat cells with this compound at the desired concentration and for the appropriate duration.

-

Harvesting and Fixation : Harvest the cells by trypsinization, wash with cold PBS, and fix in ice-cold 70% ethanol while vortexing. Cells can be stored at -20°C.

-

Staining : Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation : Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.

-

Flow Cytometry : Analyze the stained cells using a flow cytometer, collecting the fluorescence data for PI.

-

Data Analysis : Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V Staining)

This assay quantifies the percentage of apoptotic cells following this compound treatment.[10][11][12]

-

Cell Treatment : Treat cells with this compound as required.

-

Harvesting : Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining : Resuspend the cells in 1X Annexin V binding buffer and add fluorochrome-conjugated Annexin V and a viability dye such as propidium iodide (PI) or 7-AAD.

-

Incubation : Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry : Analyze the stained cells by flow cytometry, detecting the fluorescence of the Annexin V conjugate and the viability dye.

-

Data Analysis : Quantify the different cell populations: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Mandatory Visualizations

Experimental Workflow for Assessing Radiosensitization by this compound

Caption: Workflow for a clonogenic survival assay.

Conclusion

This compound is a valuable research tool for investigating the role of the NHEJ pathway in DNA repair and cellular responses to DNA damage. Its potent and selective inhibition of DNA-PK provides a specific means to probe the consequences of impaired DSB repair. The downstream effects of this compound, including the induction of cell cycle arrest and apoptosis, and its ability to sensitize cancer cells to radiotherapy and chemotherapy, underscore its potential as a therapeutic agent. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies.

References

- 1. stemcell.com [stemcell.com]

- 2. A novel DNA-dependent protein kinase inhibitor, NU7026, potentiates the cytotoxicity of topoisomerase II poisons used in the treatment of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of dna-dependent protein kinase inhibition by NU7026 on dna repair and cell survival in irradiated gastric cancer cell line N87 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Clonogenic Assay [bio-protocol.org]

- 6. Clonogenic Assay [en.bio-protocol.org]

- 7. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

- 9. igbmc.fr [igbmc.fr]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

NU 7026: A Selective DNA-PK Inhibitor for Advancing Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

NU 7026, with the chemical name 2-(Morpholin-4-yl)-benzo[h]chromen-4-one, is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2] As a key enzyme in the non-homologous end joining (NHEJ) pathway, DNA-PK plays a critical role in the repair of DNA double-strand breaks (DSBs), a common form of DNA damage induced by ionizing radiation and various chemotherapeutic agents.[2][3] By inhibiting DNA-PK, this compound effectively blocks this crucial repair mechanism, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells. This targeted approach has positioned this compound as a promising agent for sensitizing tumors to radiotherapy and potentiating the efficacy of DNA-damaging chemotherapy. This guide provides a comprehensive overview of the technical details surrounding this compound, including its inhibitory activity, methodologies for its evaluation, and its impact on cellular signaling pathways.

Quantitative Analysis of this compound Activity

The efficacy of this compound as a selective DNA-PK inhibitor has been quantified through various in vitro studies. The following tables summarize key quantitative data regarding its inhibitory concentration, and its ability to potentiate the cytotoxic effects of chemotherapy and radiotherapy.

Table 1: Inhibitory Activity of this compound

| Target Enzyme | IC50 Value (µM) | Selectivity (fold) | Reference(s) |

| DNA-PK | 0.23 | ~60-fold vs. PI3K | [4][5] |

| PI3K | 13 | - | [4][5] |

| ATM | >100 | Inactive | [4] |

| ATR | >100 | Inactive | [4] |

Table 2: Potentiation of Topoisomerase II Poisons by this compound in K562 Leukemia Cells

| Chemotherapeutic Agent | IC50 without this compound (nM) | IC50 with 10 µM this compound (nM) | Potentiation Factor (PF50) | Reference(s) |

| mAMSA | 105 ± 12 | 5.5 ± 1.5 | ~19 | [4][6][7] |

| Etoposide | 1150 ± 150 | 110 ± 45 | 10.5 | [4][6] |

| Doxorubicin | 60 ± 8 | 25 ± 5 | 2.4 | [4][6] |

| Daunorubicin | 85 ± 15 | 38 ± 8 | 2.2 | [6] |

| Idarubicin | 10 ± 2 | 5 ± 1 | 2.0 | [4][6] |

| Mitoxantrone | 15 ± 3 | 2.5 ± 0.5 | 6.0 | [6] |

Table 3: Radiosensitization Effect of this compound

| Cell Line | Radiation Dose (Gy) | This compound Concentration (µM) | Dose Enhancement Factor (DEF) / Sensitizer Enhancement Ratio (SER) | Reference(s) |

| NGP (Neuroblastoma) | 0.63 | 10 | Synergistic (CI < 0.9) | [8] |

| H1299 | Various | 2 | SR at D10: ~1.4 | [9] |

| H1299 | Various | 10 | SR at D10: ~1.8 | [9] |

| N87 (Gastric Cancer) | 4 | 5 | 1.28 | [3] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of DNA-PK inhibitors. The following are protocols for key experiments used to characterize the activity of this compound.

In Vitro DNA-PK Kinase Assay

This assay measures the enzymatic activity of DNA-PK and its inhibition by compounds like this compound.

Materials:

-

Purified human DNA-PK enzyme

-

GST-p53N66 substrate

-

Assay buffer: 25 mM HEPES (pH 7.4), 12.5 mM MgCl₂, 50 mM KCl, 1 mM DTT, 10% v/v Glycerol, 0.1% w/v NP-40

-

30-mer double-stranded DNA oligonucleotide

-

ATP

-

This compound (dissolved in DMSO)

-

96-well polypropylene plates

Procedure:

-

Prepare the assay mix in a 96-well plate with a final volume of 40 µL per well, containing the assay buffer, 1 mg of GST-p53N66 substrate, and 250 ng of DNA-PK enzyme.[4]

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells. The final DMSO concentration should be kept at 1% v/v.[4]

-

Incubate the plate for 10 minutes at 30°C.[4]

-

Initiate the kinase reaction by adding ATP to a final concentration of 50 µM and the double-stranded DNA oligonucleotide to a final concentration of 0.5 ng/mL.[4]

-

Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.

-

Terminate the reaction and quantify the phosphorylation of the substrate. This can be done using various methods, such as transferring the reaction mixture to a plate where the GST-p53N66 substrate can bind, followed by detection with a phospho-specific antibody.[4]

-

Calculate the IC50 value of this compound by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.[4]

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment with this compound and/or ionizing radiation.

Materials:

-

Cancer cell line of interest (e.g., MC38)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

6-well plates

-

Irradiator (e.g., X-ray or Cobalt-60 source)

-

Crystal violet staining solution (0.5% crystal violet in methanol)

Procedure:

-

Plate single cells at varying densities (e.g., 200 to 12,800 cells/well) in 6-well plates and allow them to attach overnight.[10][11]

-

Treat the cells with the desired concentrations of this compound or DMSO vehicle control approximately 1 hour prior to irradiation.[10]

-

Expose the plates to a range of ionizing radiation doses (e.g., 0, 2, 4, 6, 8 Gy).[10]

-

Incubate the plates for 10-14 days to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).[11]

-

After the incubation period, wash the colonies with PBS, fix them with a methanol/water solution, and stain with 0.5% crystal violet for 10-30 minutes.[11]

-

Wash the plates with water to remove excess stain and allow them to air dry.

-

Count the number of colonies in each well.

-

Calculate the surviving fraction for each treatment condition by normalizing the plating efficiency of the treated cells to that of the untreated control cells.

γH2AX Foci Formation Assay (Immunofluorescence)

This assay is used to quantify DNA double-strand breaks within cells by detecting the phosphorylated form of histone H2AX (γH2AX).

Materials:

-

Cells grown on coverslips in multi-well plates

-

Paraformaldehyde (PFA) or methanol for fixation

-

Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-H2AX (Ser139)

-

Fluorescently labeled secondary antibody

-

DAPI-containing mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips and treat with this compound and/or ionizing radiation as required by the experimental design.

-

At the desired time points post-treatment, fix the cells with 4% PFA for 10-30 minutes at room temperature or with ice-cold methanol for 10 minutes.[12][13]

-

Wash the cells three times with PBS.[13]

-

Permeabilize the cells with 0.3% Triton X-100 in PBS for 10-30 minutes at room temperature.[13]

-

Wash the cells with PBS.

-

Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 30-60 minutes at room temperature.[13]

-

Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking solution) overnight at 4°C or for 1-2 hours at room temperature.[12][13]

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature in the dark.[13]

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

-

Visualize and capture images using a fluorescence microscope.

-

Quantify the number of γH2AX foci per nucleus using image analysis software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the Non-Homologous End Joining (NHEJ) pathway targeted by this compound and a typical experimental workflow for its evaluation.

Conclusion

This compound stands out as a highly selective and potent inhibitor of DNA-PK, a critical component of the NHEJ DNA repair pathway. Its ability to sensitize cancer cells to ionizing radiation and potentiate the effects of various chemotherapeutic agents, particularly topoisomerase II poisons, underscores its therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the capabilities of this compound in the development of novel cancer treatment strategies. The continued exploration of DNA-PK inhibition with compounds like this compound holds significant promise for improving patient outcomes in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. Item - NU7026 does not radiosensitize low DNA-PKcs-expressing non-cancerous cells. - figshare - Figshare [figshare.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. ashpublications.org [ashpublications.org]

- 5. researchgate.net [researchgate.net]

- 6. A novel DNA-dependent protein kinase inhibitor, NU7026, potentiates the cytotoxicity of topoisomerase II poisons used in the treatment of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Standards and Methodologies for Characterizing Radiobiological Impact of High-Z Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNA-Dependent Protein Kinase As Molecular Target for Radiosensitization of Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

- 10. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of DNA-PK may improve response to neoadjuvant chemoradiotherapy in rectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Role of NU 7026 in the Non-Homologous End Joining (NHEJ) Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The repair of DNA double-strand breaks (DSBs) is critical for maintaining genomic integrity. The Non-Homologous End Joining (NHEJ) pathway is the primary mechanism for repairing these lesions in human cells, particularly in the G0 and G1 phases of the cell cycle[1]. A key enzymatic driver of this pathway is the DNA-dependent protein kinase (DNA-PK). NU 7026 is a potent and specific small molecule inhibitor of DNA-PK, which has become an invaluable tool for studying the NHEJ pathway. By inhibiting DNA-PK, this compound effectively blocks DSB repair, leading to the potentiation of DNA-damaging agents like ionizing radiation and certain chemotherapies. This guide provides a detailed overview of the NHEJ pathway, the mechanism of action of this compound, its inhibitory profile, and the experimental protocols used to characterize its function.

The Non-Homologous End Joining (NHEJ) Pathway

NHEJ is a multi-step process that directly ligates broken DNA ends without the need for a homologous template, making it active throughout the cell cycle[2][3]. While efficient, this process can be error-prone, sometimes leading to small insertions or deletions[2]. The core pathway involves several key proteins:

-

Break Recognition: The Ku70/Ku80 heterodimer rapidly recognizes and binds to the exposed DSB ends. This complex acts as a scaffold, protecting the ends from degradation and recruiting other NHEJ factors[1][2][4][5].

-

Kinase Recruitment and Activation: The DNA-dependent protein kinase catalytic subunit (DNA-PKcs) is recruited to the DNA ends by the Ku heterodimer, forming the active DNA-PK holoenzyme[6]. The binding to DNA activates the serine/threonine kinase activity of DNA-PKcs[6].

-

End Processing: For DSBs with non-ligatable or "dirty" ends (e.g., from ionizing radiation), processing is required. DNA-PKcs phosphorylates and activates nucleases like Artemis, which trim overhangs and remove blocking groups. DNA polymerases µ and λ may also be recruited to fill in gaps[2][5][7].

-

Ligation: The final step is the ligation of the processed DNA ends. This is carried out by the DNA Ligase IV, which forms a complex with its cofactor XRCC4 and is stimulated by XLF (XRCC4-like factor)[2][4][5].

This compound: A Specific DNA-PK Inhibitor

This compound, with the chemical name 2-(4-Morpholinyl)-4H-naphthol[1,2-b]pyran-4-one, is a potent, ATP-competitive inhibitor of DNA-PK[8]. It specifically targets the catalytic subunit, DNA-PKcs, thereby preventing the phosphorylation of downstream targets essential for the progression of the NHEJ pathway[9][10]. This inhibition of DSB repair sensitizes cells to DNA-damaging agents and can induce apoptosis or G2/M cell cycle arrest[9][10][11].

Mechanism of Action of this compound

The diagram below illustrates the canonical NHEJ pathway and the specific point of intervention by this compound.

Caption: The NHEJ pathway and inhibition by this compound.

Quantitative Data and Specificity

This compound exhibits high selectivity for DNA-PK over other related kinases in the PI3K-like kinase (PIKK) family, which is crucial for its use as a specific research tool.

| Target Kinase | IC₅₀ (Cell-Free Assay) | Selectivity vs. DNA-PK | Reference(s) |

| DNA-PK | 0.23 µM | - | [11][12] |

| PI3K | 13.0 µM | ~60-fold | [8][12] |

| ATM | > 100 µM | > 430-fold | [8] |

| ATR | > 100 µM | > 430-fold | [8] |

| N87 Gastric Cancer Cells | 17.5 µM (Cell-based) | - | [10] |

Furthermore, treatment with this compound has been shown to inhibit DNA DSB repair by 56% in the V3YAC cell line and synergistically sensitize I83 cells to Chlorambucil by 3.5-fold[11][12][13].

Experimental Protocols

Characterizing the activity of this compound involves a combination of biochemical and cell-based assays.

DNA-PK Kinase Assay (In Vitro)

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified DNA-PK.

Objective: To determine the IC₅₀ of this compound against DNA-PK.

-

Enzyme Preparation: DNA-PK is isolated from HeLa cell nuclear extracts.

-

Reaction Setup: Reactions are prepared in 96-well plates containing a reaction buffer (25 mM HEPES pH 7.4, 12.5 mM MgCl₂, 50 mM KCl, 1 mM DTT, 10% glycerol, 0.1% NP-40).

-

Substrate: A peptide substrate, such as GST-p53N66 (the N-terminal 66 amino acids of human p53), is added to each well.

-

Inhibitor Addition: Varying concentrations of this compound (dissolved in DMSO) are added to the wells and incubated for 10 minutes at 30°C. The final DMSO concentration is kept constant (e.g., 1%).

-

Reaction Initiation: The kinase reaction is initiated by adding ATP (to a final concentration of 50 µM) and a 30-mer double-stranded DNA oligonucleotide (0.5 ng/mL) to activate the kinase. The reaction proceeds for 1 hour with shaking.

-

Detection:

-

The reaction is stopped, and the mixture is transferred to a new plate where the GST-p53N66 substrate binds to the well surface.

-

Phosphorylation of the substrate (specifically on serine 15 of p53) is detected using a phospho-specific primary antibody.

-

A horseradish peroxidase (HRP)-conjugated secondary antibody is added, followed by a chemiluminescent reagent.

-

The signal is quantified using a chemiluminescent plate reader.

-

-

Data Analysis: The IC₅₀ value is calculated from a sigmoidal dose-response curve plotting enzyme activity against inhibitor concentration.

Cell-Based NHEJ Efficiency Assay (GFP-Reporter)

This assay measures the efficiency of NHEJ within living cells and is used to confirm the cellular activity of this compound.

Objective: To quantify the inhibition of NHEJ in cells treated with this compound.

-

Reporter System: Cells are stably transfected with a reporter plasmid. This plasmid contains a GFP gene that is rendered non-functional by the insertion of a sequence containing two recognition sites for the I-SceI endonuclease.

-

Cell Treatment: Cells are treated with a chosen concentration of this compound or a vehicle control (DMSO) for a specified period.

-

DSB Induction: The cells are then transfected with a second plasmid that expresses the I-SceI endonuclease. I-SceI creates a specific DSB within the inactive GFP gene.

-

Repair Phase: The cells' NHEJ machinery attempts to repair the DSB. A successful, in-frame repair event restores the functional GFP coding sequence.

-

Analysis: After a period of incubation (e.g., 48-72 hours) to allow for GFP expression, the percentage of GFP-positive cells in the population is quantified using flow cytometry. A reduction in the percentage of GFP-positive cells in the this compound-treated group compared to the control group indicates inhibition of the NHEJ pathway.

The workflow for a typical cell-based NHEJ assay is visualized below.

Caption: Workflow for a GFP-based NHEJ reporter assay.

Conclusion and Applications

This compound is a foundational pharmacological tool for dissecting the NHEJ pathway. Its high specificity for DNA-PK makes it instrumental in studies aiming to understand the mechanisms of DNA repair. For drug development professionals, this compound serves as a prototype DNA-PK inhibitor, demonstrating that targeting NHEJ is a viable strategy for sensitizing cancer cells to radiotherapy and specific chemotherapeutic agents that induce DNA double-strand breaks[9][10][17]. The continued study of this compound and the development of next-generation DNA-PK inhibitors hold significant promise for improving cancer therapy.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Non-Homologous End Joining (NHEJ): A Key Mechanism in DNA Repair | Bimake [bimake.com]

- 3. Non-homologous end joining - Wikipedia [en.wikipedia.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. DNA double strand break repair via non-homologous end-joining - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Recent Advances in the Development of Non-PIKKs Targeting Small Molecule Inhibitors of DNA Double-Strand Break Repair [frontiersin.org]

- 7. In vitro non-homologous DNA end joining assays—The 20th anniversary - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rndsystems.com [rndsystems.com]

- 9. A novel DNA-dependent protein kinase inhibitor, NU7026, potentiates the cytotoxicity of topoisomerase II poisons used in the treatment of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of dna-dependent protein kinase inhibition by NU7026 on dna repair and cell survival in irradiated gastric cancer cell line N87 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. This compound | PI3K | ATM/ATR | Apoptosis | DNA-PK | TargetMol [targetmol.com]

- 14. jove.com [jove.com]

- 15. Custom Cell Based Screening Kit for NHEJ - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]

- 16. Analysis of DNA Double-strand Break (DSB) Repair in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Combining carbon ion irradiation and non-homologous end-joining repair inhibitor NU7026 efficiently kills cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

NU 7026: A Technical Guide to its Discovery and Development as a DNA-PK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NU 7026, identified as 2-(Morpholin-4-yl)-4H-naphtho[1,2-b]pyran-4-one, is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK). This enzyme plays a critical role in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). By inhibiting DNA-PK, this compound compromises the cancer cell's ability to repair DNA damage induced by chemo- and radiotherapy, thereby sensitizing them to these treatments. This technical guide provides an in-depth overview of the discovery, development, and preclinical evaluation of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.

Introduction

The integrity of the genome is constantly challenged by endogenous and exogenous agents that can induce a variety of DNA lesions, with double-strand breaks (DSBs) being the most cytotoxic. Eukaryotic cells have evolved two primary pathways to repair DSBs: the high-fidelity homologous recombination (HR) and the more error-prone non-homologous end joining (NHEJ). In many cancer types, there is an increased reliance on the NHEJ pathway for survival, making its components attractive targets for therapeutic intervention.

The DNA-dependent protein kinase (DNA-PK) is a key protein complex in the NHEJ pathway. It is composed of a large catalytic subunit (DNA-PKcs) and the Ku70/Ku80 heterodimer, which recognizes and binds to the broken DNA ends. Upon recruitment, DNA-PKcs becomes activated and phosphorylates various downstream targets to facilitate the ligation of the broken ends.

This compound was identified as a potent and selective inhibitor of DNA-PK, demonstrating significant potential as a sensitizing agent for cancer therapies that induce DNA damage.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of the DNA-PK catalytic subunit. By binding to the ATP-binding pocket of DNA-PKcs, this compound prevents the phosphorylation of downstream substrates that are essential for the completion of the NHEJ pathway. This inhibition of DNA repair leads to an accumulation of unrepaired DSBs in cancer cells, ultimately triggering cell cycle arrest, primarily at the G2/M phase, and apoptosis. The selective inhibition of DNA-PK over other related kinases, such as ATM and ATR, underscores its targeted mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (μM) | Selectivity vs. PI3K | Reference |

| DNA-PK | Cell-free | 0.23 | ~60-fold | [1][2] |

| PI3K | Cell-free | 13 | - | [2] |

| ATM | Cell-free | >100 | - | [2] |

| ATR | Cell-free | >100 | - | [2] |

Table 2: Potentiation of Cytotoxic Agents by this compound in K562 Leukemia Cells

| Cytotoxic Agent | Potentiation Factor (PF50) |

| mAMSA | ~19 |

| Etoposide | >10 |

| Doxorubicin | ~2 |

| Idarubicin | ~2 |

| Daunorubicin | ~2 |

| Mitoxantrone | >10 |

Data sourced from Willmore et al. (2004).

Table 3: In Vivo Pharmacokinetic Parameters of this compound in Mice

| Administration Route | Dose (mg/kg) | Bioavailability (%) | Plasma Clearance (L/h) |

| Intravenous (i.v.) | 5 | - | 0.108 |

| Intraperitoneal (i.p.) | 20 | 20 | - |

| Oral (p.o.) | 20 | 15 | - |

Data sourced from Nutley et al. (2005).

Experimental Protocols

DNA-PK Inhibition Assay

This protocol describes a cell-free assay to determine the inhibitory activity of this compound against DNA-PK.

Materials:

-

Purified DNA-PK enzyme

-

GST-p53N66 substrate

-

Assay buffer (25 mM HEPES pH 7.4, 12.5 mM MgCl₂, 50 mM KCl, 1 mM DTT, 10% glycerol, 0.1% NP-40)

-

30-mer double-stranded DNA oligonucleotide

-

ATP

-

This compound (dissolved in DMSO)

-

PBS

-

96-well opaque white plates

Procedure:

-

Prepare the assay mixture containing DNA-PK enzyme and GST-p53N66 substrate in the assay buffer.

-

Add varying concentrations of this compound to the assay mixture. The final DMSO concentration should be kept constant (e.g., 1% v/v).

-

Incubate the mixture for 10 minutes at room temperature.

-

Initiate the reaction by adding the 30-mer double-stranded DNA oligonucleotide (final concentration 0.5 ng/μL) and ATP (final concentration 50 μM).

-

Incubate the reaction for 1 hour with shaking.

-

Stop the reaction by adding 150 μL of PBS.

-

Transfer 50 μL of the reaction mixture to a 96-well opaque white plate.

-

Allow the GST-p53N66 substrate to bind to the wells for 1 hour.

-

Wash the wells with PBS.

-

Detect the phosphorylated substrate using a specific antibody and a suitable detection method (e.g., ELISA with a phospho-specific antibody).

-

Calculate the IC50 value from the dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the effect of this compound, alone or in combination with a DNA-damaging agent, on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., N87 gastric cancer cells)

-

Complete cell culture medium

-

This compound

-

DNA-damaging agent (e.g., ionizing radiation)

-

Thiazolyl Blue Tetrazolium Bromide (MTT) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours).

-

Expose the cells to the DNA-damaging agent (e.g., irradiate with 4 Gy).

-

Incubate the cells for an additional period (e.g., 24 hours) in the presence of this compound.

-

Wash the cells with drug-free medium and incubate for a further 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell growth inhibition compared to the untreated control.

In Vivo Radiosensitization Study

This protocol provides a general framework for evaluating the radiosensitizing effects of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Cancer cell line for tumor implantation (e.g., CH1 human ovarian cancer cells)

-

This compound formulation for in vivo administration

-

Irradiation source

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, radiation alone, this compound + radiation).

-

Administer this compound (e.g., 25 mg/kg, i.p.) or vehicle to the respective groups.

-

After a specified time (e.g., 1 hour), irradiate the tumors of the mice in the radiation-treated groups with a single dose of radiation (e.g., 3 Gy).

-

Continue to administer this compound according to the desired dosing schedule.

-

Measure the tumor volume with calipers at regular intervals.

-

Monitor the body weight of the mice as a measure of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Analyze the tumor growth delay or inhibition as the primary endpoint.

Signaling Pathways and Experimental Workflows

DNA-PK Signaling in Non-Homologous End Joining

The following diagram illustrates the central role of DNA-PK in the NHEJ pathway and the point of inhibition by this compound.

Caption: DNA-PK pathway and this compound inhibition.

Experimental Workflow for this compound Evaluation

This diagram outlines the typical workflow for the preclinical evaluation of this compound.

Caption: Preclinical evaluation workflow for this compound.

Chemical Synthesis

A potential synthesis for this compound (2-(morpholin-4-yl)-4H-naphtho[1,2-b]pyran-4-one) would involve the reaction of N-acetylmorpholine with a suitable naphthoyl chloride derivative in the presence of a base, followed by an intramolecular cyclization reaction.

Conclusion

This compound has been extensively characterized as a potent and selective inhibitor of DNA-PK. Its ability to potentiate the cytotoxic effects of DNA-damaging agents in preclinical models highlights its potential as a valuable therapeutic agent in oncology. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and development of this compound and other DNA-PK inhibitors. Further studies are warranted to fully elucidate its clinical potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis, DNA-PK inhibition, anti-platelet activity studies of 2-(N-substituted-3-aminopyridine)-substituted-1,3-benzoxazines and DNA-PK and PI3K inhibition, homology modelling studies of 2-morpholino-(7,8-di and 8-substituted)-1,3-benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]

NU 7026: A Technical Guide to its Biochemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

NU 7026 is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair. This document provides a comprehensive overview of the biochemical properties of this compound, including its mechanism of action, inhibitory activity, and effects on cellular processes. Detailed experimental protocols and visualizations of key pathways and workflows are presented to facilitate further research and drug development efforts.

Core Biochemical Properties

This compound, with the chemical name 2-(4-Morpholinyl)-4H-naphthol[1,2-b]pyran-4-one, is a synthetic organic compound that acts as an ATP-competitive inhibitor of DNA-PK.[1] Its primary mechanism of action is the inhibition of the catalytic subunit of DNA-PK (DNA-PKcs), thereby preventing the repair of DNA double-strand breaks (DSBs).[2] This inhibition leads to the potentiation of DNA-damaging agents and radiation, making it a compound of significant interest in oncology research.

Inhibitory Activity and Selectivity

This compound exhibits high potency and selectivity for DNA-PK over other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family.[1] The inhibitory concentrations (IC50) against various kinases are summarized in the table below.

| Target Kinase | IC50 Value (μM) | Selectivity vs. DNA-PK |

| DNA-PK | 0.23 [2][3][4][5] | - |

| PI3K | 13.0[1][4] | ~60-fold[3][5][6] |

| ATM | > 100[1] | > 435-fold |

| ATR | > 100[1] | > 435-fold |

Cellular Effects and Mechanism of Action

The inhibition of DNA-PK by this compound triggers a cascade of cellular events, primarily centered around the disruption of DNA repair and subsequent cell cycle arrest and apoptosis.

Inhibition of DNA Double-Strand Break Repair

As a key component of the NHEJ pathway, DNA-PK is crucial for the repair of DNA DSBs. This compound effectively blocks this repair mechanism.[2] Studies have shown that treatment with this compound leads to a significant increase in unrepaired DSBs, as measured by the persistence of γH2AX foci.[3][7][8] In the V3YAC cell line, this compound was found to inhibit DNA DSB repair by 56%.[3][5]

Cell Cycle Arrest and Apoptosis

The accumulation of unrepaired DNA damage due to this compound treatment leads to cell cycle arrest, predominantly at the G2/M phase.[2][3][9][10] This checkpoint activation prevents cells with damaged DNA from proceeding through mitosis.[9] Ultimately, the sustained presence of DSBs can trigger programmed cell death, or apoptosis.[3] The combination of this compound with radiation has been shown to significantly increase apoptosis compared to radiation alone.[7]

Sensitization to Genotoxic Agents

A significant application of this compound is its ability to sensitize cancer cells to the cytotoxic effects of ionizing radiation and chemotherapeutic agents that induce DNA DSBs, such as topoisomerase II poisons.[9][10] By inhibiting the primary repair pathway for these lesions, this compound enhances the efficacy of these treatments. It has been shown to potentiate the growth inhibitory effects of doxorubicin, etoposide, and mAMSA.[3][9]

Signaling Pathway and Experimental Workflows

DNA-PK Signaling Pathway Inhibition by this compound

The following diagram illustrates the central role of DNA-PK in the NHEJ pathway and how this compound intervenes.

Caption: Inhibition of the DNA-PK mediated NHEJ pathway by this compound.

Experimental Workflow: Assessing Cell Viability

A common method to evaluate the cytotoxic effects of this compound, alone or in combination with other agents, is through a cell viability assay, such as the thiazoyl blue tetrazolium bromide (MTT) assay.

Caption: Workflow for a thiazoyl blue tetrazolium bromide cell viability assay.

Experimental Workflow: Analysis of Apoptosis

Flow cytometry using annexin-V and propidium iodide (PI) staining is a standard method to quantify apoptosis induced by this compound.

Caption: Workflow for apoptosis analysis using Annexin-V and PI staining.

Detailed Experimental Protocols

In Vitro DNA-PK Inhibition Assay

This assay measures the ability of this compound to inhibit the kinase activity of DNA-PK.

Materials:

-

Purified DNA-PK enzyme

-

Assay buffer: 25 mM HEPES (pH 7.4), 12.5 mM MgCl2, 50 mM KCl, 1 mM DTT, 10% v/v Glycerol, 0.1% w/v NP-40

-

Substrate: GST-p53N66 (N-terminal 66 amino acids of p53 fused to GST)

-

ATP

-

30-mer double-stranded DNA oligonucleotide

-

This compound (dissolved in DMSO)

-

PBS

-

96-well opaque white plates

-

p53 phosphoserine-15 antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescence reagent

-

Plate reader with chemiluminescence detection

Procedure:

-

Prepare the assay mix containing DNA-PK enzyme and GST-p53N66 substrate in the assay buffer in a 96-well plate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells. The final DMSO concentration should be 1% v/v.

-

Incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding ATP (final concentration 50 μM) and the dsDNA oligonucleotide (final concentration 0.5 ng/mL).

-

Incubate for 1 hour with shaking.

-

Stop the reaction by adding 150 μL of PBS.

-

Transfer 5 μL of the reaction mixture to a 96-well opaque white plate containing 45 μL of PBS per well.

-

Allow the GST-p53N66 substrate to bind to the wells for 1 hour.

-

Wash the wells with PBS.

-

Probe for phosphorylated substrate using a p53 phosphoserine-15 antibody followed by an HRP-conjugated secondary antibody.

-

Add chemiluminescence reagent and measure the signal using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

γH2AX Assay for DNA Double-Strand Breaks

This assay quantifies the formation of γH2AX foci, a marker for DNA DSBs, using flow cytometry.

Materials:

-

Cell line of interest (e.g., N87 gastric cancer cells)

-

This compound

-

Source of ionizing radiation (optional)

-

Cell culture medium and supplements

-

Fixation and permeabilization buffers

-

Anti-γH2AX antibody

-

Fluorescently labeled secondary antibody

-

Flow cytometer

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with this compound at the desired concentration for a specified time (e.g., 1 hour) before and after treatment with a DNA damaging agent (e.g., 4 Gy irradiation).

-

Incubate the cells for a further period (e.g., 24 hours) to allow for DNA repair.

-

Harvest and fix the cells.

-

Permeabilize the cells to allow antibody entry.

-

Incubate the cells with a primary antibody against γH2AX.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Analyze the cells by flow cytometry to measure the fluorescence intensity, which is proportional to the amount of γH2AX.

-

Compare the fluorescence levels between treated and untreated cells to determine the extent of DNA damage.

Conclusion

This compound is a valuable research tool for studying the DNA damage response and the NHEJ pathway. Its high potency and selectivity for DNA-PK make it a specific inhibitor for dissecting the role of this kinase in cellular processes. The ability of this compound to sensitize cancer cells to genotoxic treatments underscores its potential as a therapeutic agent, warranting further investigation in preclinical and clinical settings. The protocols and data presented in this guide provide a solid foundation for researchers to explore the multifaceted biochemical properties and applications of this compound.

References

- 1. rndsystems.com [rndsystems.com]

- 2. This compound, DNA-PK inhibitor (CAS 154447-35-5) | Abcam [abcam.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | PI3K | ATM/ATR | Apoptosis | DNA-PK | TargetMol [targetmol.com]

- 6. NU7026 | DNA-PK (DNA-dependent protein kinase) | CAS 154447-35-5 | Buy NU7026 from Supplier InvivoChem [invivochem.com]

- 7. Effects of dna-dependent protein kinase inhibition by NU7026 on dna repair and cell survival in irradiated gastric cancer cell line N87 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of dna-dependent protein kinase inhibition by NU7026 on dna repair and cell survival in irradiated gastric cancer cell line N87 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A novel DNA-dependent protein kinase inhibitor, NU7026, potentiates the cytotoxicity of topoisomerase II poisons used in the treatment of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. stemcell.com [stemcell.com]

NU 7026: A Technical Guide to its Effects on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the DNA-dependent protein kinase (DNA-PK) inhibitor, NU 7026, with a specific focus on its effects on cell cycle progression. This document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways.

Core Mechanism of Action

This compound is a potent and selective ATP-competitive inhibitor of DNA-dependent protein kinase (DNA-PK). It exhibits high selectivity for DNA-PK over other phosphatidylinositol 3-kinase-related kinases (PIKKs) such as ATM and ATR.[1][2] The primary function of DNA-PK is to mediate the non-homologous end joining (NHEJ) pathway, a major route for the repair of DNA double-strand breaks (DSBs). By inhibiting DNA-PK, this compound effectively blocks the repair of DSBs, leading to the accumulation of DNA damage.[3] This inhibition sensitizes cancer cells to DNA-damaging agents, such as topoisomerase II poisons and ionizing radiation.[3][4][5]

Effects on Cell Cycle Progression

While this compound alone has been reported to have minimal to no direct effect on cell cycle distribution[4], its significant impact on cell cycle progression is observed when used in combination with DNA-damaging agents. The accumulation of unrepaired DSBs due to DNA-PK inhibition triggers cell cycle checkpoints, primarily leading to an arrest in the G2/M phase.[1][4][6] This G2/M arrest prevents cells with damaged DNA from entering mitosis, ultimately leading to apoptosis or mitotic catastrophe.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (µM) | Selectivity | Reference |

| DNA-PK | 0.23 | >60-fold vs. PI3K | [1][2][7] |

| PI3K | 13 | - | |

| ATM | >100 | - | |

| ATR | >100 | - |

Table 2: Potentiation of Cytotoxicity by this compound in K562 Leukemia Cells

| Topoisomerase II Poison | Potentiation Factor (PF50) with 10 µM this compound | Reference |

| mAMSA | ~19 | [1][4] |

| Etoposide | 10.53 | [1] |

| Idarubicin | ~2 | [4] |

Table 3: Effect of this compound on Cell Cycle Distribution in Combination with Etoposide

| Cell Line | Treatment | % of Cells in G2/M | Reference |

| K562 | Etoposide alone | Increased | [4] |

| K562 | Etoposide + this compound | Significantly Increased | [4] |

| I83 (CLL) | Unspecified Agent | Increased | [1] |

| I83 (CLL) | Unspecified Agent + this compound | Increased G2/M arrest | [1] |

Table 4: Radiosensitization Effect of this compound

| Cell Line | Radiation Dose (Gy) | This compound Concentration (µM) | Effect | Reference |

| CH1 (Ovarian) | 3 | 10 | Significant radiosensitization | [1][2] |

| NSCLC cell lines | Various | Not specified | Increased fraction of G2/M phase cells | [6] |

| N87 (Gastric) | Various | Not specified | Increased G2/M arrest | [5] |

Key Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound on the cell cycle.

Cell Culture and Drug Treatment

-

Cell Lines: A variety of human cancer cell lines have been used, including leukemia (K562, I83), ovarian cancer (CH1), non-small-cell lung carcinoma (A549, H520, H460, H661), and gastric cancer (N87).[1][5][6]

-

Culture Conditions: Cells are typically maintained in a suitable growth medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in the culture medium to the desired final concentration.[2]

-

Treatment: Cells are treated with this compound alone or in combination with other agents (e.g., etoposide, ionizing radiation) for specified durations.

Cell Cycle Analysis by Flow Cytometry

-

Cell Harvesting: Adherent cells are detached using trypsin-EDTA, while suspension cells are collected by centrifugation.

-

Fixation: Cells are washed with phosphate-buffered saline (PBS) and fixed in cold 70% ethanol, typically overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and then incubated with a solution containing a DNA-staining dye, such as propidium iodide (PI), and RNase A to prevent staining of double-stranded RNA.

-

Data Acquisition: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The resulting histograms are analyzed using cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blotting for Protein Expression

-

Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

Electrophoresis: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for target proteins (e.g., phosphorylated DNA-PKcs, γH2AX).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Clonogenic Survival Assay

-

Cell Seeding: A known number of cells are seeded into culture dishes and allowed to attach.

-

Treatment: The cells are treated with this compound, a cytotoxic agent, or a combination of both.

-

Incubation: The cells are incubated for a period sufficient for colony formation (typically 10-14 days).

-

Staining: The colonies are fixed and stained with a solution such as crystal violet.

-

Colony Counting: Colonies containing at least 50 cells are counted.

-

Survival Fraction Calculation: The surviving fraction is calculated as the number of colonies formed after treatment divided by the number of colonies formed in the untreated control, corrected for the plating efficiency.

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of this compound-induced G2/M arrest.

Experimental Workflow Diagram

Caption: Workflow for cell cycle analysis by flow cytometry.

References

- 1. selleckchem.com [selleckchem.com]

- 2. NU7026 | DNA-PK (DNA-dependent protein kinase) | CAS 154447-35-5 | Buy NU7026 from Supplier InvivoChem [invivochem.com]

- 3. stemcell.com [stemcell.com]

- 4. A novel DNA-dependent protein kinase inhibitor, NU7026, potentiates the cytotoxicity of topoisomerase II poisons used in the treatment of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of dna-dependent protein kinase inhibition by NU7026 on dna repair and cell survival in irradiated gastric cancer cell line N87 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA-dependent protein kinase: effect on DSB repair, G2/M checkpoint and mode of cell death in NSCLC cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Exploring the Downstream Targets of NU 7026: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NU 7026 is a potent and highly selective inhibitor of the DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair. By targeting DNA-PK, this compound effectively sensitizes cancer cells to chemo- and radiotherapy, making it a compound of significant interest in oncology research and drug development. This technical guide provides a comprehensive overview of the downstream targets and cellular consequences of this compound treatment. We will delve into the quantitative effects of this compound on cellular processes, provide detailed experimental protocols for key assays, and visualize the intricate signaling pathways involved.

Introduction

The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. Double-strand breaks are among the most cytotoxic forms of DNA damage, and their efficient repair is crucial for cell survival. The NHEJ pathway is the primary mechanism for repairing DSBs in human cells. A central player in this pathway is DNA-PK, a serine/threonine kinase that is recruited to DNA ends by the Ku70/80 heterodimer. Upon activation, DNA-PK phosphorylates a number of downstream targets to facilitate the ligation of broken DNA ends.

This compound is a small molecule inhibitor that competitively targets the ATP-binding site of DNA-PK, thereby blocking its catalytic activity. This inhibition leads to a cascade of downstream effects, ultimately impairing the cell's ability to repair DSBs and leading to increased cell death, particularly in the context of DNA-damaging cancer therapies.

Mechanism of Action of this compound

This compound exhibits high selectivity for DNA-PK over other related kinases in the PI3K-like kinase (PIKK) family, such as ATM and ATR. This specificity makes it a valuable tool for dissecting the precise role of DNA-PK in cellular processes.

Table 1: Inhibitory Activity of this compound

| Target | IC50 (µM) | Selectivity vs. DNA-PK | Reference |

| DNA-PK | 0.23 | - | |

| PI3K | 13.0 | ~57-fold | |

| ATM | >100 | >435-fold | |

| ATR | >100 | >435-fold |

The primary molecular consequence of this compound treatment is the inhibition of DNA-PK's kinase activity. This prevents the phosphorylation of its downstream substrates, which are essential for the sequential steps of NHEJ.

Downstream Cellular Effects of this compound

The inhibition of DNA-PK by this compound triggers a range of predictable downstream cellular responses, particularly in combination with DNA-damaging agents.

Inhibition of DNA Double-Strand Break Repair

A direct consequence of DNA-PK inhibition is the impairment of DSB repair. This can be visualized and quantified by monitoring the formation and resolution of γH2AX foci, a marker for DSBs.

| Treatment | Mean % of γH2AX positive cells | p-value (vs. Control) | p-value (vs. 4 Gy alone) | Reference |

| Control (0 Gy) | 5.0 | - | - | [1] |

| 4 Gy alone | 7.2 | 0.09 | - | [1] |

| 4 Gy + 20 µM this compound | 11.2 | 0.008 | 0.04 | [1] |

These data demonstrate that this compound significantly enhances the persistence of DNA damage after irradiation.

Cell Cycle Arrest

The accumulation of unrepaired DNA damage often leads to the activation of cell cycle checkpoints, preventing cells from progressing through the cell cycle with damaged DNA. This compound has been shown to potentiate G2/M arrest induced by DNA-damaging agents.[1][2]

| Treatment | % of Cells in G2/M | p-value (vs. Control) | p-value (vs. 4 Gy alone) | Reference |

| Control (0 Gy) | 21.2 | - | - | [1] |

| 20 µM this compound alone | 27.8 | 0.125 | - | [1] |

| 4 Gy alone | 34.1 | 0.04 | - | [1] |

| 4 Gy + 20 µM this compound | 68.4 | - | 0.0004 | [1] |

Induction of Apoptosis

By preventing the repair of lethal DNA damage, this compound ultimately enhances the induction of apoptosis, or programmed cell death.

| Treatment | % of Apoptotic Cells | p-value (vs. Control) | p-value (vs. 4 Gy alone) | Reference |

| Control (0 Gy) | 5.69 | - | - | [1] |

| 20 µM this compound alone | 7.79 | - | - | [1] |

| 4 Gy alone | 5.29 | - | - | [1] |

| 4 Gy + 20 µM this compound | 8.54 | 0.0004 | 0.012 | [1] |

Sensitization to Chemotherapy and Radiotherapy

The ability of this compound to inhibit DNA repair and promote apoptosis makes it a potent sensitizer for various cancer therapies that induce DSBs.

| Drug | Potentiation Factor (PF50) with 10 µM this compound | Reference |

| Idarubicin | ~2 | [2] |

| Daunorubicin | ~3 | [2] |

| Doxorubicin | ~4 | [2] |

| Etoposide | ~10 | [2] |

| Amsacrine (mAMSA) | ~19 | [2] |

| Mitoxantrone | ~10 | [2] |

Key Downstream Targets of DNA-PK Inhibited by this compound

The cellular effects of this compound are a direct result of its ability to block the phosphorylation of key downstream targets of DNA-PK. These include:

-

DNA-PKcs (autophosphorylation): DNA-PK autophosphorylates at multiple sites, a process thought to be important for its dissociation from DNA and the subsequent recruitment of other repair factors.[1]

-

Ku70/80: Phosphorylation of the Ku heterodimer is believed to play a regulatory role in the NHEJ pathway.[3]

-

Artemis: This nuclease is activated by DNA-PK-mediated phosphorylation and is responsible for processing complex DNA ends before ligation.[4]

-

XRCC4-DNA Ligase IV: This complex is responsible for the final ligation step of NHEJ, and its function is regulated by DNA-PK.

-

Histone H2AX (γH2AX): While not exclusively a DNA-PK substrate (also phosphorylated by ATM and ATR), DNA-PK contributes significantly to the formation of γH2AX foci at sites of DNA damage.[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Clonogenic Assay

This assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of cell reproductive viability.

-

Cell Seeding: Plate cells at a low density (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.

-

Treatment: Treat cells with this compound for a specified period (e.g., 24 hours) before and/or after irradiation or treatment with a chemotherapeutic agent.

-

Incubation: After treatment, replace the medium with fresh, drug-free medium and incubate the plates for 1-3 weeks, depending on the cell line's growth rate.

-

Staining and Counting: Fix the colonies with a solution of 6% glutaraldehyde and 0.5% crystal violet. Count colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.

Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Cell Harvest: Harvest cells by trypsinization and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing to prevent clumping. Fix for at least 30 minutes on ice.

-

Staining: Centrifuge the fixed cells and resuspend the pellet in a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure specific DNA staining.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the discrimination of cells in G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Apoptosis Assay by Annexin V and Propidium Iodide Staining

This assay distinguishes between viable, apoptotic, and necrotic cells.

-

Cell Harvest: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer containing FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI is a membrane-impermeable dye that stains the DNA of necrotic cells with compromised membrane integrity.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blotting for Phosphorylated Proteins

This technique is used to detect and quantify the phosphorylation status of specific proteins.

-

Cell Lysis: Lyse treated and untreated cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Ku70).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Densitometry: Quantify the band intensities using image analysis software. Normalize the signal of the phosphorylated protein to a loading control (e.g., β-actin or GAPDH) or to the total protein level of the target protein.

Visualizing the Pathways

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Conclusion

This compound is a powerful tool for investigating the role of DNA-PK in DNA repair and for enhancing the efficacy of cancer therapies. Its high selectivity allows for the specific interrogation of the NHEJ pathway. The downstream consequences of this compound-mediated DNA-PK inhibition are profound, leading to impaired DNA repair, cell cycle arrest, and increased apoptosis in cancer cells. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting DNA-PK with inhibitors like this compound. Future research will likely focus on identifying predictive biomarkers for this compound sensitivity and exploring its efficacy in combination with a wider range of therapeutic agents.

References

- 1. Effects of dna-dependent protein kinase inhibition by NU7026 on dna repair and cell survival in irradiated gastric cancer cell line N87 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel DNA-dependent protein kinase inhibitor, NU7026, potentiates the cytotoxicity of topoisomerase II poisons used in the treatment of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Artemis phosphorylated by DNA-dependent protein kinase associates preferentially with discrete regions of chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNA-PKcs plays a dominant role in the regulation of H2AX phosphorylation in response to DNA damage and cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]

NU 7026: A Technical Guide to its Role in DNA Double-Strand Break Repair

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of NU 7026, a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK). It explores its mechanism of action, its specific impact on the non-homologous end joining (NHEJ) pathway of DNA double-strand break (DSB) repair, and its potential as a therapeutic agent, particularly in oncology.

Introduction to this compound and DNA Double-Strand Break Repair

DNA double-strand breaks are among the most cytotoxic forms of DNA damage. Cells have evolved two primary pathways to repair these breaks: the high-fidelity homologous recombination (HR) pathway, which is predominantly active in the S and G2 phases of the cell cycle, and the faster but more error-prone non-homologous end joining (NHEJ) pathway, which is active throughout the cell cycle.[1][2] In many cancer cells, there is an increased reliance on the NHEJ pathway for survival, making it an attractive target for therapeutic intervention.[3]

This compound, with the chemical name 2-(Morpholin-4-yl)-benzo[h]chomen-4-one, is a small molecule inhibitor that specifically targets DNA-PK, a crucial component of the NHEJ pathway.[4] By inhibiting DNA-PK, this compound effectively blocks the repair of DSBs via NHEJ, leading to the accumulation of DNA damage and subsequent cell death, particularly in combination with DNA-damaging agents.[5][6]

Mechanism of Action: Inhibition of the NHEJ Pathway

The NHEJ pathway is a multi-step process initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends. This complex then recruits the catalytic subunit of DNA-PK (DNA-PKcs), forming the active DNA-PK holoenzyme. DNA-PK then phosphorylates various downstream targets, including itself, to facilitate the processing and ligation of the DNA ends.

This compound acts as an ATP-competitive inhibitor of the kinase activity of DNA-PKcs.[7] By binding to the ATP-binding pocket of the enzyme, this compound prevents the phosphorylation of downstream substrates, thereby halting the NHEJ repair cascade. This leads to the persistence of DSBs, which can be detected by the sustained presence of phosphorylated histone H2AX (γH2AX) foci.[4][8]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in numerous studies, both in cell-free assays and in various cancer cell lines. The following tables summarize key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (μM) | Selectivity vs. DNA-PK |

| DNA-PK | 0.23 | - |

| PI3K | 13 | ~60-fold |

| ATM | >100 | >435-fold |

| ATR | >100 | >435-fold |

Data compiled from multiple sources.[7][9]

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (μM) | Potentiation Factor (PF) | Notes |

| N87 | Gastric Cancer | Cell Viability | 17.5 | 1.28 (at 0.1 survival fraction with 4 Gy IR) | [4][8] |

| K562 | Leukemia | Growth Inhibition | - | ~2 to ~19 (with various topoisomerase II poisons) | [5] |

| I83 | Chronic Lymphocytic Leukemia | Cytotoxicity | < 10 (synergistic with chlorambucil) | 3.5 (with chlorambucil) | [9] |

| CH1 | Ovarian Cancer | Radiosensitization | - | - | Significant radiosensitization at 10 µM with 3 Gy IR.[10] |

| NGP | Neuroblastoma | Radiosensitization | - | - | Synergistic sensitization with 0.63 Gy IR at 10 µM.[11] |

| H1299 | Non-Small Cell Lung Cancer | Radiosensitization | - | - | Concentration-dependent sensitization to carbon ion irradiation.[12] |

| PC3 & DU145 | Prostate Cancer | Radiosensitization | - | - | Enhanced radiosensitivity in combination with X-irradiation.[13] |

Impact on Homologous Recombination

While this compound directly inhibits NHEJ, it can have indirect effects on the HR pathway. Some studies suggest that the impairment of NHEJ can lead to an increased reliance on HR for DSB repair.[14] However, other research indicates that the recruitment of key HR proteins, such as RAD51, can be delayed when DNA-PK is inhibited, suggesting a complex interplay between the two pathways.[15][16] This crosstalk highlights the intricate nature of the DNA damage response and suggests that the overall cellular context is critical in determining the ultimate outcome of DNA-PK inhibition.

Experimental Protocols

This section details common methodologies used to evaluate the effects of this compound.

DNA-PK Kinase Assay (Cell-Free)

This assay measures the ability of this compound to inhibit the kinase activity of purified DNA-PK.

-

Principle: A substrate peptide (e.g., based on p53) is incubated with purified DNA-PK, ATP (often radiolabeled), and varying concentrations of this compound. The amount of phosphorylated substrate is then quantified.

-

Protocol:

-

Purified DNA-PK is incubated with the substrate peptide in a kinase buffer.

-

This compound, dissolved in a suitable solvent (e.g., DMSO), is added at a range of concentrations.

-

The reaction is initiated by the addition of ATP (e.g., [γ-³²P]ATP).

-

After incubation, the reaction is stopped, and the phosphorylated substrate is separated (e.g., by gel electrophoresis or captured on a membrane).

-

The amount of phosphorylation is quantified using autoradiography or a phosphorimager.

-

IC50 values are calculated from the dose-response curve.[17]

-

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment with this compound and/or DNA-damaging agents.

-